REACTION_CXSMILES
|
CC(N(C)C)=O.[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][CH:9]=1.[CH3:18][NH:19][CH2:20][CH2:21][CH:22]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[OH:23].[H-].[Na+]>C1(C)C=CC=CC=1.O>[CH3:18][NH:19][CH2:20][CH2:21][CH:22]([O:23][C:8]1[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][CH:9]=1)[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.[ClH:7] |f:3.4,7.8|
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
15.6 mL
|
Type
|
reactant
|
Smiles
|
CNCCC(O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added gradually
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
ADDITION
|
Details
|
The dried toluene phase was treated
|
Type
|
TEMPERATURE
|
Details
|
with cooling, with gaseous hydrogen chloride
|
Type
|
CUSTOM
|
Details
|
Fluoxetine hydrochloride (27.6 g) was precipitated
|
Type
|
FILTRATION
|
Details
|
It was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CNCCC(C=1C=CC=CC1)OC=2C=CC(=CC2)C(F)(F)F.Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |